2,3,4,6-tetra-O-acetyl-D-galactopyranose
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Brand Name:
Vulcanchem
CAS No.:
47339-09-3
VCID:
VC20750055
InChI:
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C14H20O10
Molecular Weight:
348.3 g/mol
2,3,4,6-tetra-O-acetyl-D-galactopyranose
CAS No.: 47339-09-3
Cat. No.: VC20750055
Molecular Formula: C14H20O10
Molecular Weight: 348.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 47339-09-3 |
---|---|
Molecular Formula | C14H20O10 |
Molecular Weight | 348.3 g/mol |
IUPAC Name | [(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 |
Standard InChI Key | IEOLRPPTIGNUNP-RRYROLNDSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume